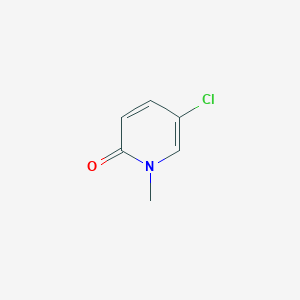

5-Chloro-1-methylpyridin-2-one

Description

Significance of the Pyridinone Scaffold in Modern Chemical Sciences

The pyridinone scaffold is a "privileged structure" in chemical sciences, meaning it is a molecular framework that can bind to a variety of biological targets, making it a cornerstone in the development of new functional molecules. frontiersin.orgsci-hub.se Its importance is rooted in its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its balanced solubility and lipophilicity. researchgate.netnih.gov These features make pyridinone derivatives highly valuable across multiple scientific and industrial fields.

The pyridinone core is a fundamental component in a wide array of pharmaceuticals due to its versatile biological activities. frontiersin.orgnih.gov It can act as a bioisostere for amides, phenyls, and other heterocyclic rings, which allows for the fine-tuning of a drug molecule's properties to enhance its efficacy and interaction with biological targets. frontiersin.orgresearchgate.netnih.gov The scaffold's ability to form hydrogen bonds is crucial for binding to enzymes and receptors. researchgate.netresearchgate.net

Pyridinone derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic activities. frontiersin.orgresearchgate.net An increasing number of drugs approved by the U.S. Food and Drug Administration (FDA) contain the 2-pyridone moiety, particularly within the class of kinase inhibitors. nih.govsci-hub.se

Examples of FDA-Approved Drugs Containing a Pyridinone Scaffold:

| Drug Name | Therapeutic Area |

| Palbociclib | Oncology (Breast Cancer) researchgate.netnih.gov |

| Ripretinib | Oncology (Gastrointestinal Stromal Tumor) researchgate.netsci-hub.se |

| Tazemetostat | Oncology (Epithelioid Sarcoma) researchgate.netnih.gov |

| Ciclopirox | Antifungal researchgate.net |

| Milrinone | Cardiotonic nih.gov |

| Pirfenidone | Idiopathic Pulmonary Fibrosis drugbank.com |

This table showcases a selection of marketed drugs that feature the pyridinone core structure, highlighting its therapeutic diversity.

Beyond pharmaceuticals, the pyridinone scaffold is integral to other industrial sectors. Its derivatives are widely used in agriculture and materials science. nih.govontosight.ai

In the agrochemical industry , pyridine-based compounds are crucial components of fungicides, insecticides, and herbicides. researchgate.netresearchoutreach.org The structural features of pyridinones allow for the development of potent and selective agents for crop protection. researchgate.net For example, trifluoromethylpyridine (TFMP) derivatives are key ingredients in several widely used agrochemicals. researchoutreach.org

In materials science and polymer chemistry , pyridinone derivatives serve as building blocks for creating functional materials and polymers. ontosight.airesearchgate.net They are used in the manufacturing of paints, pigments, and as stabilizers for polymers. researchgate.net The ability of pyridinones to act as ligands in coordination chemistry allows for the formation of metal complexes with applications in catalysis and the development of metal-organic frameworks (MOFs). iipseries.org

Contextualization of 5-Chloro-1-methylpyridin-2-one within Contemporary Pyridinone Research

In the broad landscape of pyridinone research, this compound is primarily recognized as a valuable chemical intermediate or building block. Its specific pattern of substitution—a chloro group at the 5-position and a methyl group on the ring nitrogen—makes it a useful precursor for synthesizing more complex molecules. The chlorine atom, in particular, can be a site for further chemical modification through reactions like nucleophilic substitution, allowing chemists to introduce a variety of other functional groups.

While extensive research into the direct biological activity of this compound is not widely documented in major scientific literature, its utility is found in the synthesis of derivatives that are then investigated for potential applications in medicinal chemistry and other fields. For instance, related chloropyridine derivatives are used as intermediates in the synthesis of compounds with potential antimicrobial or anticancer properties. Therefore, the primary role of this compound in contemporary research is as a foundational element for constructing a diverse range of novel chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOJAMFZYRYPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545899 | |

| Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-78-2 | |

| Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 5-Chloro-1-methylpyridin-2-one and Key Intermediates

The construction of the this compound scaffold can be achieved through several strategic pathways, often involving the assembly of the core pyridinone ring followed by specific functionalization steps.

The synthesis of functionalized pyridinones, including precursors to this compound, often employs multi-component reactions (MCRs) that efficiently construct the heterocyclic core in a single step from three or more reactants. rsc.org These convergent reactions offer advantages in terms of atom economy and reduced synthesis time. rsc.org One-pot, multi-component domino reactions have been developed using various catalysts to yield highly functionalized pyridines. researchgate.net Green chemistry principles have also been applied, utilizing microwave-assisted synthesis and environmentally benign solvents like water or ethanol to produce novel pyridine (B92270) derivatives in high yields with short reaction times. nih.govacs.org The general construction of the pyridinone ring can be approached by forming the ring from acyclic precursors through cyclic condensation or by introducing a carbonyl group to an existing pyridine ring. frontiersin.org

Achieving the specific substitution pattern of this compound requires targeted chlorination and methylation reactions. The chlorination of a pyridinone precursor is a critical step. For instance, a 2-hydroxypyridine tautomer, such as 5-methyl-2(1H)-pyridone, can be chlorinated to introduce the chlorine atom at the desired position. google.comgoogle.com Chlorinating agents like phosphorus oxychloride or phosgene are used to convert the hydroxyl group (in the pyridone tautomer) to a chloro group. google.comgoogle.com

N-methylation, the introduction of the methyl group onto the nitrogen atom, is another key transformation. This is typically achieved by reacting the pyridinone scaffold with a methylating agent. Regiospecific N-alkylation of pyridones can be accomplished using reagents like methyl iodide in the presence of a base such as potassium carbonate. thieme-connect.com

Specific precursors like dihydropyridones and pyridine N-oxides serve as valuable starting materials for synthesizing chloro-methylated pyridines.

One established route starts from 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comgoogle.com This process involves a sequence of reactions:

Halogenation: The dihydropyridone is treated with a halogenating agent like chlorine gas, which adds across the double bond to form a dihalopiperidine intermediate. google.comgoogleapis.com

Dehydrohalogenation: The resulting dihalo compound is heated, leading to the elimination of a hydrogen halide and the formation of 2-hydroxy-5-methylpyridine (the tautomeric form of 5-methyl-2(1H)-pyridone). google.comgoogle.comgoogleapis.com

Chlorination: The intermediate is then chlorinated, typically with an agent like phosphorus oxychloride, to yield 2-chloro-5-methylpyridine (B98176). google.comgoogle.com Subsequent N-methylation would produce the final compound.

Pyridine N-oxide precursors also provide a viable pathway. For example, 3-Methylpyridine N-Oxide can be converted to 2-Chloro-5-Methylpyridine. guidechem.com The synthesis involves reacting the N-oxide with an electrophilic reagent and an organic base, followed by treatment with a chlorinating agent like phosphorus oxychloride. guidechem.com A direct synthesis of 2-chloro-5-methylpyridine-N-oxide has also been reported by reacting 2-chloro-5-methylpyridine with m-chloroperoxybenzoic acid. google.com This N-oxide is a direct precursor that can be converted to this compound. Another route involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide over a platinum catalyst to produce an aminopyridine intermediate, which can be further transformed. google.com

Advanced and Greener Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods, including cross-coupling reactions and biocatalysis.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org This palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronic acid. wikipedia.orglibretexts.org The this compound molecule, containing a C-Cl bond, is a suitable electrophilic partner for such reactions.

The general mechanism involves a catalytic cycle with a palladium(0) species. libretexts.orgnih.gov

Oxidative Addition: The palladium catalyst inserts into the carbon-chlorine bond of the pyridinone. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex. wikipedia.orglibretexts.org

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the pyridinone scaffold at the 5-position. thieme-connect.comaudreyli.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Pyridyl Halides

| Electrophile (Pyridyl Halide) | Nucleophile (Boronic Acid) | Catalyst System | Product Type |

|---|---|---|---|

| 2-Bromo-5-pyridylboronic acid | Heteroaryl Bromides | Palladium Catalyst | Heteroarylpyridine derivatives |

| Pyridone Triflates | Aryl Boronic Acids | Palladium Catalyst | N- and 4-substituted pyridones |

This table illustrates the versatility of Suzuki-Miyaura reactions for functionalizing pyridine and pyridinone derivatives, a strategy applicable to this compound. thieme-connect.comaudreyli.comresearchgate.net

Biocatalysis offers a green alternative to traditional chemical synthesis, utilizing enzymes or whole microbial cells to perform specific chemical transformations under mild conditions. researchgate.netresearchgate.net Whole cells of certain bacteria, such as Burkholderia sp. MAK1, have demonstrated the ability to regioselectively hydroxylate pyridine derivatives. researchgate.net This process, known as oxyfunctionalization, can convert pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net

This biocatalytic approach is a promising method for preparing various pyridin-5-ols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net The enzymes within these microorganisms can catalyze hydroxylation at positions that are often difficult to functionalize using conventional chemical methods. researchgate.net

Table 2: Overview of Whole-Cell Mediated Oxyfunctionalization

| Biocatalyst | Substrate Class | Transformation | Product |

|---|---|---|---|

| Burkholderia sp. MAK1 | Pyridin-2-ones | Regioselective Hydroxylation | 5-Hydroxy Pyridin-2-ones |

| Burkholderia sp. MAK1 | Pyridin-2-amines | Regioselective Hydroxylation | 5-Hydroxy Pyridin-2-amines |

This table summarizes the application of whole-cell biocatalysts for the transformation of pyridine and pyridinone derivatives. researchgate.netnih.gov

Chemical Reactivity and Derivatization of this compound Analogues

The reactivity of this compound analogues is largely dictated by the interplay of the electron-withdrawing chloro substituent, the electron-donating effect of the N-methyl group, and the inherent electronic nature of the pyridinone ring. This electronic arrangement makes the pyridinone core susceptible to a variety of chemical transformations, which have been exploited for the synthesis of a diverse range of derivatives.

Condensation Reactions Facilitated by Pyridinium Salts (e.g., 2-Chloro-1-methylpyridinium Iodide, CMPI)

Pyridinium salts, most notably 2-Chloro-1-methylpyridinium Iodide (CMPI), also known as the Mukaiyama reagent, serve as powerful condensing agents in organic synthesis. highfine.comscientificlabs.co.ukchemicalbook.com These reagents are instrumental in promoting the formation of ester and amide bonds by activating carboxylic acids. The mechanism involves the nucleophilic attack of a carboxylate anion on the pyridinium salt, leading to a highly reactive acyloxy-pyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol or an amine, to furnish the corresponding ester or amide.

While specific examples detailing the use of CMPI with this compound analogues are not extensively documented in readily available literature, the general utility of this reagent in forming ester and amide linkages from carboxylic acids is well-established. researchgate.netenamine.netepa.gov This methodology is broadly applicable and can be inferred to be effective for pyridinone systems bearing a carboxylic acid functionality. The reaction proceeds under mild conditions and is compatible with a wide range of functional groups, making it a valuable tool for the derivatization of complex molecules. highfine.com

For instance, the esterification of N-acetyl-L-phenylalanine has been successfully achieved using modified Mukaiyama's reagents, highlighting the reagent's efficacy in amino acid chemistry, which shares the common feature of a carboxylic acid group. mdpi.com

Formation of Carboxylic Acid Derivatives: Esters, Carboxamides, and Lactones

The synthesis of carboxylic acid derivatives such as esters, carboxamides, and lactones from pyridinone precursors is a cornerstone of their chemical transformations. These derivatives are often key intermediates in the synthesis of more complex molecules and biologically active compounds.

Esters and Carboxamides: The conversion of a pyridinone-carboxylic acid to its corresponding ester or amide can be achieved through various standard synthetic methods. Activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an alcohol or amine, is a common and effective strategy. derpharmachemica.com The use of coupling reagents like CMPI, as discussed previously, provides a milder alternative for these transformations. scientificlabs.co.ukchemicalbook.com The synthesis of 5-chloro-3-methyl-pyridine-2-carboxylic acid has been reported, which can serve as a precursor for such derivatizations. chemicalbook.com

Lactones: Intramolecular esterification of a hydroxy-substituted pyridinone-carboxylic acid leads to the formation of a lactone. This ring-closing reaction can be facilitated by dehydrating agents or coupling reagents like CMPI, which is known to be effective in macrolactonization. researchgate.netenamine.net

The following table summarizes representative transformations for the formation of carboxylic acid derivatives, based on general synthetic methodologies.

| Starting Material Precursor | Reagents and Conditions | Product Type |

| Pyridinone-carboxylic acid | Alcohol, Acid catalyst or Coupling agent (e.g., CMPI) | Ester |

| Pyridinone-carboxylic acid | Amine, Coupling agent (e.g., CMPI) or Acyl chloride formation followed by amination | Carboxamide |

| Hydroxy-substituted pyridinone-carboxylic acid | Dehydrating agent or Coupling agent (e.g., CMPI) | Lactone |

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular cyclization reactions of appropriately substituted pyridinone analogues are a powerful strategy for the construction of fused heterocyclic ring systems. These reactions often proceed via the formation of a new bond between a side chain and the pyridinone ring.

For example, the intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives can lead to the formation of 5,6-dihydropyridin-2(1H)-ones and 2-pyridones. rsc.orgresearchgate.net This type of reaction highlights the ability of the pyridinone scaffold to participate in ring-forming processes, leading to increased molecular complexity. Such cyclizations can be key steps in the synthesis of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Nucleophilic Attack and Mechanistic Studies of Pyridinone Transformations

The electron-deficient nature of the pyridinone ring, particularly when substituted with electron-withdrawing groups like chlorine, makes it susceptible to nucleophilic attack. The position of nucleophilic attack can be influenced by the substituents on the ring and the nature of the nucleophile.

Mechanistic studies on related heterocyclic systems provide insights into the probable pathways for pyridinone transformations. For instance, in C5-cytosine DNA methyltransferases, nucleophilic attack by an enzyme residue on the C6 position of a pyrimidinone ring is a key step in the catalytic mechanism. nih.gov While this is a biological example, it illustrates the susceptibility of the C6 position in aza-heterocycles to nucleophilic addition. For this compound, nucleophilic attack could potentially occur at the C6 position, leading to substitution of a hydrogen atom, or at the C5 position, resulting in displacement of the chloro group (a nucleophilic aromatic substitution). The regioselectivity of such attacks would be a subject of detailed mechanistic investigation. researchgate.net

Synthesis of N-Acylated and Halogenated Pyridinone Analogues

N-Acylated Analogues: The nitrogen atom of the pyridinone ring can be acylated to form N-acylpyridinium species. This transformation is typically achieved by reacting the pyridinone with an acyl chloride or anhydride. derpharmachemica.com N-acylation can serve as a method of protection or as a means to activate the pyridinone ring towards further reactions. The N-acyl group can influence the electronic properties of the ring and its reactivity towards nucleophiles. The synthesis of N-acyl derivatives is a fundamental transformation in organic chemistry, often employed in the synthesis of complex natural products and pharmaceuticals. semanticscholar.org

Halogenated Analogues: The introduction of additional halogen atoms onto the pyridinone ring can significantly alter its chemical and physical properties. Halogenation can be achieved using various electrophilic halogenating agents. The position of halogenation will be directed by the existing substituents on the ring. For a 1-methyl-5-chloropyridin-2-one system, further halogenation would likely occur at one of the available carbon positions on the ring, with the regioselectivity being influenced by the electronic and steric effects of the methyl and chloro groups.

Computational and Theoretical Investigations of 5 Chloro 1 Methylpyridin 2 One

Quantum Chemical Approaches for Molecular Structure and Electronic Behavior

Quantum chemical methods are instrumental in modeling molecular systems at the electronic level. For 5-Chloro-1-methylpyridin-2-one, these approaches elucidate its fundamental structural and electronic profile, offering predictive power that complements experimental findings.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, or most stable, geometry of a molecule. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are performed to predict its ground state geometry. researchgate.netmdpi.comijesit.com This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles until the lowest energy state is found. The resulting data provides a precise three-dimensional model of the molecule.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table illustrates the type of data obtained from DFT geometry optimization. Actual values would be derived from specific computational studies.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C=O | 1.22 |

| N-CH3 | 1.47 | |

| C-Cl | 1.74 | |

| N-C2 | 1.40 | |

| C5-C6 | 1.37 | |

| Bond Angle | O=C2-N1 | 124.5 |

| C5-C6-N1 | 120.0 | |

| C4-C5-Cl | 119.5 | |

| Dihedral Angle | C6-N1-C2-C3 | 0.0 |

| C4-C5-C6-N1 | 0.0 |

Conformational analysis is essential for molecules with rotatable bonds. In this compound, the primary source of conformational variability is the rotation of the methyl group attached to the nitrogen atom. A Potential Energy Surface (PES) scan is conducted by systematically rotating this group (defined by a dihedral angle) and calculating the molecule's energy at each step. mdpi.com This analysis helps identify the most stable conformer (the structure at the global energy minimum) and any transitional states, providing insight into the molecule's flexibility and preferred spatial arrangement under various conditions. researchgate.net

Understanding the electronic structure is key to predicting a molecule's chemical reactivity and properties. Computational methods provide detailed maps of electron distribution and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity and stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. mdpi.comijesit.com Conversely, a small energy gap indicates a molecule is more reactive and polarizable. mdpi.com This analysis helps to explain the charge transfer interactions that can occur within the molecule. ijesit.com

Table 2: Representative Frontier Molecular Orbital Data (Hypothetical Data) This table shows typical data generated from a HOMO-LUMO analysis. Values are for illustrative purposes.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.88 | Electron-donating ability |

| LUMO Energy | -1.47 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.41 | Chemical reactivity & stability |

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, offering a picture of how electron density is distributed among the atoms. researchgate.net While sensitive to the choice of basis set, it provides a valuable qualitative understanding of electronegativity and electrostatic interactions.

The results from Mulliken analysis can be used to calculate Fukui functions. These functions are local reactivity descriptors that identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netbohrium.com By analyzing the Fukui function values (f_k^+, f_k^-, f_k^0), researchers can pinpoint the most reactive sites, which is crucial for predicting how the molecule will interact with other chemical species. mdpi.com

Table 3: Representative Fukui Function Analysis for Reactive Sites (Hypothetical Data) This table illustrates how Fukui functions identify reactive sites. Values are for demonstration.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) | Predicted Reactivity |

| O | 0.25 | 0.05 | 0.15 | Susceptible to nucleophilic attack |

| Cl | 0.18 | 0.09 | 0.135 | Moderate reactivity |

| C3 | 0.04 | 0.22 | 0.13 | Susceptible to electrophilic attack |

| C5 | 0.15 | 0.10 | 0.125 | Moderate reactivity |

Elucidation of Electronic Structure

Prediction and Correlation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated using DFT methods. researchgate.netijesit.com These predicted spectra are then compared with experimental data. A strong correlation between the calculated and observed spectra helps to confirm the molecule's structure and validate the accuracy of the computational model. researchgate.net This integrated approach allows for a more confident and detailed assignment of vibrational modes and chemical shifts. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Computational simulations of the vibrational spectra for this compound and related pyridinone structures have been extensively performed to understand their molecular vibrations. ijesit.comacs.org Density Functional Theory (DFT) calculations, often using the B3LYP method with various basis sets like 6-311++G(d,p), are employed to compute the theoretical vibrational frequencies. ijesit.comderpharmachemica.com These calculated frequencies for both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra are then compared with experimental data to achieve a detailed assignment of the fundamental vibrational modes. nih.govmdpi.com

For substituted pyridines, characteristic vibrational bands are well-documented. For instance, C-H stretching vibrations in the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. ijesit.com The in-plane and out-of-plane bending vibrations of the C-H bonds are also identified through these computational studies. ijesit.com In similar molecules, C=O stretching vibrations are found in the range of 1625-1430 cm⁻¹, and C-Cl vibrations are typically seen between 600-800 cm⁻¹. nih.gov The presence of a methyl group introduces its own characteristic vibrations, which are also assigned based on these simulations. nih.gov

The correlation between theoretical and experimental spectra is often improved by using scaling factors, which account for systematic errors in the calculations. nih.gov This combined experimental and theoretical approach provides a robust methodology for the vibrational analysis of substituted pyridinones. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift (¹H, ¹³C) Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for elucidating the molecular structure of compounds like this compound. researchgate.netacs.org The Gauge-Including Atomic Orbital (GIAO) method, commonly used within DFT, has proven effective in predicting ¹H and ¹³C NMR chemical shifts. acs.org

Computational studies on related substituted pyridines and pyridinones show that the chemical shifts are sensitive to the electronic environment of the nuclei. For example, in a similar compound, 5-Chloro-2-methylpyridin-3-amine, the methyl group protons at the 2-position show a singlet at approximately 2.3 ppm in the ¹H NMR spectrum. The aromatic protons exhibit distinct splitting patterns that are influenced by the positions and nature of the substituents on the pyridine (B92270) ring.

Theoretical calculations help in the precise assignment of these signals and can also predict how chemical shifts might change with different substituents or in different solvent environments. For instance, density functional theory (DFT) calculations can be used to model how solvent effects influence the tautomeric equilibrium and, consequently, the NMR spectra.

Ultraviolet-Visible (UV-Vis) Absorption Spectra Modeling

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). jchps.comjksus.org This computational method is used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. jksus.org

Simulations for related compounds involve calculating the electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). ijesit.comderpharmachemica.com The energy of these transitions determines the position of the absorption bands in the UV-Vis spectrum. For many organic molecules, these bands correspond to π → π* and n → π* transitions. jksus.org

The predicted UV-Vis spectra are often compared with experimental spectra recorded in different solvents to understand the effect of the solvent on the electronic structure. jksus.org For example, the use of a polarizable continuum model (PCM) in the calculations can help to simulate the solvent environment. semanticscholar.org These studies provide valuable information on the electronic properties and potential photochemical behavior of the molecule. unl.eduscience-softcon.de

Analysis of Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) Analysis for Delocalization Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and delocalization interactions within a molecule. uni-muenchen.dematerialsciencejournal.org This analysis transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dempg.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the energetic significance of these delocalizations through second-order perturbation theory. uni-muenchen.detandfonline.com

For molecules containing pyridine rings and various substituents, NBO analysis reveals significant hyperconjugative interactions. materialsciencejournal.orgusp.br These interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ*), lead to the delocalization of electron density, which stabilizes the molecule. materialsciencejournal.orgtandfonline.com The stabilization energy, E(2), associated with these donor-acceptor interactions provides a measure of their strength. tandfonline.com For instance, strong intramolecular charge transfer can occur from the lone pairs of oxygen or nitrogen atoms to the antibonding orbitals of adjacent C-C or C=O bonds. materialsciencejournal.org

Characterization of Hydrogen Bonding Networks

The crystal structure of pyridinone derivatives is often stabilized by a network of intermolecular hydrogen bonds. researchgate.net In the solid state, molecules can form hydrogen bonds of the type N-H···O, C-H···O, and O-H···O, which can create complex three-dimensional structures. researchgate.netmdpi.comscispace.com For example, in related structures, N-H···O hydrogen bonds can link cations and anions into ring motifs or infinite chains. researchgate.net

Investigation of Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-π stacking interactions are another significant non-covalent force that influences the crystal packing of aromatic molecules like this compound. libretexts.orgwikipedia.org These interactions occur between the π-systems of adjacent aromatic rings and can be arranged in a face-to-face or offset stacking manner. libretexts.orgresearchgate.net

The centroid-to-centroid distance between stacked rings is a key parameter used to characterize π-π stacking, with typical distances being around 3.5 to 3.8 Å. researchgate.net The presence of electron-withdrawing or electron-donating substituents on the pyridine ring can influence the nature and strength of these interactions. researchgate.net Other non-covalent interactions, such as C-H···π interactions, where a C-H bond points towards the face of a π-system, also contribute to the stability of the crystal structure. researchgate.netnih.gov These weak interactions, though individually small, collectively play a crucial role in determining the supramolecular assembly. rsc.orgacs.orgresearchgate.net

Computational Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in modern photonics and optoelectronics, including technologies like frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which can be predicted through quantum chemical calculations.

Computational studies on this compound have been conducted to evaluate its potential as an NLO material. Using the B3LYP/6-311++G(d,p) level of theory, key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) have been calculated. These calculations are often benchmarked against urea, a standard reference material for NLO properties.

The results indicate that this compound possesses a significant first-order hyperpolarizability value, suggesting its potential for NLO applications. The analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals a small energy gap. This small gap facilitates intramolecular charge transfer (ICT), a key factor for enhancing NLO activity. The computed values for these properties are detailed in the table below.

Table 1: Calculated NLO Properties of this compound

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 5.33 Debye |

| Mean Polarizability (α) | - |

| First-Order Hyperpolarizability (β) | 1.1x10⁻³⁰ esu |

Note: The specific value for mean polarizability was not detailed in the available research. Values are based on theoretical calculations.

Molecular Docking and Dynamics Simulations in Biological Contexts

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies have been performed to explore its potential as an inhibitor for specific biological targets. For instance, its interaction with the enzyme GlcN-6-P synthase has been investigated. This enzyme is a validated target for the development of new antifungal and antibacterial agents.

The docking simulations predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the active site of the protein. The results showed a favorable binding energy, indicating stable binding within the enzyme's active site. Specifically, the pyridinone oxygen and the chloro substituent were identified as key interacting groups. Following the initial docking, molecular dynamics simulations can be run to assess the stability of the ligand-protein complex over time, providing further validation of the docking results. These computational insights suggest that this compound could serve as a scaffold for developing novel antimicrobial agents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Biological Activities and Medicinal Chemistry Applications

Diverse Pharmacological Properties of Pyridinone Derivatives

Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological effects, making them a focal point in drug discovery and development. mdpi.com

Pyridinone derivatives have emerged as promising candidates for anticancer agents. mdpi.com Studies have shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net For instance, certain 2-pyridone derivatives have been found to be active against murine P-388 lymphocytic leukemia. researchgate.net The mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. nih.gov The introduction of a chlorine atom into the structure of some heterocyclic compounds has been shown to enhance their anticancer activity. nih.gov Specifically, chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs displayed potent anticancer activity against T47D breast cancer cells. nih.gov

The pyridinone scaffold is a constituent of numerous compounds with significant antimicrobial properties. nih.govrsc.org Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov For example, certain pyridinone derivatives have demonstrated notable activity against Staphylococcus aureus and Escherichia coli. rsc.orgresearchgate.net The antifungal activity is also significant, with some derivatives showing efficacy against Candida albicans and Aspergillus niger. nih.govnih.gov The presence of a chlorine substituent can contribute to the antimicrobial activity of heterocyclic compounds. nih.gov

Pyridinone derivatives have been investigated for their anti-inflammatory and anti-fibrotic properties. mdpi.com Pirfenidone, a well-known pyridinone derivative, is an approved anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis. mdpi.comnih.gov It functions by inhibiting fibroblast proliferation and collagen synthesis. mdpi.comresearchgate.net The anti-inflammatory effects of some pyridinone derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines. nih.gov

The versatility of the pyridinone scaffold extends to its potential in combating infectious diseases like malaria and viral infections. mdpi.com Several pyridine (B92270) derivatives have been identified as potent antimalarial agents. In the realm of antiviral research, pyridinone derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). nih.gov These compounds bind to a non-competitive allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function.

Certain pyridinone derivatives have been shown to possess positive inotropic activity, making them of interest as potential cardiotonic agents for the treatment of heart failure. The mechanism of action for some of these compounds involves the inhibition of phosphodiesterase 3 (PDE3). Beyond these specific activities, the pyridinone nucleus is a versatile platform for the development of a wide range of bioactive molecules. mdpi.com

Structure-Activity Relationship (SAR) Studies of 5-Chloro-1-methylpyridin-2-one Analogues

The biological activity of pyridinone derivatives is highly dependent on the nature and position of substituents on the pyridinone ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

For this compound, the substituents of interest are the chlorine atom at the 5-position and the methyl group at the 1-position (N-methylation).

Influence of the 5-Chloro Substituent : The introduction of a chlorine atom at the 5-position of the pyridin-2-one ring can significantly impact the compound's biological profile. Halogenation, in general, can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and interact with biological targets. nih.gov In some series of pyridinone derivatives, the presence of a chloro group has been associated with enhanced biological activity. For instance, in a study of arylpyridin-2-yl guanidine derivatives, a 3-chloro derivative showed improved activity. The electronic properties of the chlorine atom, being an electron-withdrawing group, can also influence the reactivity and binding affinity of the molecule.

Influence of the 1-Methyl Substituent (N-methylation) : The presence of a methyl group on the nitrogen atom of the pyridin-2-one ring (N-methylation) also plays a critical role in determining the compound's properties. N-substitution can affect the molecule's polarity, solubility, and metabolic stability. In the context of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, the 2-methyl-6-(phenylethynyl)pyridine (MPEP) scaffold has been extensively studied, highlighting the importance of the methyl group for high affinity. researchgate.net The size and nature of the substituent at the N1 position can influence how the molecule fits into the binding pocket of a target protein, thereby affecting its potency and selectivity.

Systematic modifications of the pyridin-2-one scaffold have demonstrated that even minor changes to the substituents can lead to significant alterations in biological activity. For example, in the development of HIV-1 NNRTIs, modifications at various positions of the pyridinone ring led to compounds with potent antiviral activity against wild-type and mutant viral strains.

The following table summarizes the general influence of chloro and methyl substitutions on the biological activities of pyridinone and related heterocyclic compounds based on available literature.

| Substituent | Position | General Influence on Biological Activity |

| Chloro | 5-position | Can enhance lipophilicity, potentially improving cell permeability. nih.gov May increase binding affinity to target proteins through halogen bonding. Can modulate electronic properties of the ring system. |

| Methyl | 1-position (N-methylation) | Affects polarity, solubility, and metabolic stability. Can influence the orientation and fit of the molecule within a binding site. researchgate.net Can be crucial for high-affinity interactions with specific biological targets. |

Identification and Optimization of Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, key pharmacophoric features include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the pyridinone ring is a prominent hydrogen bond acceptor, capable of forming crucial interactions with biological targets.

Aromatic/Heterocyclic Ring: The pyridinone ring itself can participate in aromatic or hydrophobic interactions within a protein's binding pocket.

Halogen Bond Donor: The chlorine atom at the 5-position can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The identification of these features allows medicinal chemists to design and synthesize analogs with optimized binding affinities and selectivities. Computational methods, such as pharmacophore modeling and virtual screening, are often employed to identify novel compounds that possess these key features and are therefore likely to exhibit the desired biological activity.

Influence of Substituent Modifications on Biological Potency and Selectivity

The biological activity of the this compound scaffold can be finely tuned by modifying its substituents. The structure-activity relationship (SAR) of this class of compounds is a critical area of investigation.

| Substitution Position | Modification | Potential Impact on Biological Activity |

| Position 3 and 4 | Addition of various functional groups | Can modulate potency, selectivity, and pharmacokinetic properties. |

| Position 5 (Chlorine) | Replacement with other halogens (e.g., Fluorine, Bromine) or other small groups | Can alter halogen bonding potential, electronics, and lipophilicity, thereby affecting binding affinity. |

| Position 1 (Methyl) | Variation of the alkyl group | Can influence solubility and hydrophobic interactions within the binding site. |

Systematic modifications to the this compound core and analysis of the resulting changes in biological potency provide valuable insights into the specific interactions that govern the compound's activity and selectivity towards its target.

Development as Specific Enzyme and Protein Inhibitors

The versatile nature of the this compound scaffold has led to its exploration as an inhibitor of various enzymes and proteins implicated in human diseases.

Inhibition of Human Double Minute 2 Homolog (HDM2) in Cancer Research

The interaction between the tumor suppressor protein p53 and its negative regulator, Human Double Minute 2 homolog (HDM2), is a critical target in cancer therapy. Inhibiting this interaction can lead to the reactivation of p53 and subsequent tumor cell death. While various small molecules have been developed to target the p53-HDM2 interaction, current research has not established a direct role for this compound as an HDM2 inhibitor. Further screening and optimization of pyridinone-based libraries could potentially identify compounds with this activity.

Endonuclease Inhibition for Antiviral Therapies

Viral endonucleases are essential enzymes for the replication of many viruses, including influenza. These enzymes are responsible for cleaving host cell messenger RNA (mRNA) to generate capped primers for the synthesis of viral mRNA, a process known as "cap-snatching". Inhibitors of viral endonucleases represent a promising class of antiviral agents. While various chemical scaffolds have been investigated as endonuclease inhibitors, there is currently no specific literature detailing the activity of this compound against this target. nih.gov However, the general applicability of heterocyclic compounds in antiviral drug discovery suggests that this scaffold could be a subject of future investigations in this area.

Interactions with Kinase Hinge Regions

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The ATP-binding site of kinases contains a conserved "hinge" region that is a critical point of interaction for many kinase inhibitors. The pyridin-2-one moiety is recognized as a potential kinase hinge binder, capable of forming hydrogen bonds with the backbone of the hinge region. This interaction can anchor the inhibitor in the ATP-binding pocket, leading to potent and selective inhibition. While direct studies on this compound are limited, the established role of the pyridinone scaffold in kinase inhibition suggests its potential in this area.

Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently found in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. Consequently, inhibitors of mutant IDH1 (mIDH1) have emerged as a promising therapeutic strategy.

Recent research has identified pyridin-2-one derivatives as a potent class of mIDH1 inhibitors. nih.govnih.gov A medicinal chemistry campaign starting from a quinoline-2,5(6H)-dione screening hit led to the development of a series of potent pyrid-2-one based mIDH1 inhibitors. nih.gov Although the specific compound this compound was not explicitly detailed in these studies, the findings highlight the significant potential of the pyridin-2-one scaffold for the design of novel and effective mIDH1 inhibitors. The chlorine substituent at the 5-position could potentially enhance binding affinity and selectivity through specific interactions within the allosteric binding site of the mutant enzyme.

| Compound Class | Target | Therapeutic Area | Key Findings |

| Pyridin-2-one derivatives | Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Cancer (e.g., Glioma, AML) | Identified as potent inhibitors of the neomorphic activity of mutant IDH1. nih.govnih.gov |

Inhibition of Mycobacterium tuberculosis Glutamine Synthetase

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the enzyme glutamine synthetase (GS) for its survival and growth. mdpi.comnih.gov This enzyme is crucial for the bacterium's nitrogen metabolism, as it catalyzes the ATP-dependent condensation of ammonia and glutamate to form glutamine. nih.govebi.ac.uk Glutamine is a vital building block for many nitrogen-containing molecules within the cell. escholarship.org Furthermore, the GS enzyme in M. tuberculosis (MtGS) is involved in the synthesis of a unique cell wall component, poly(L-glutamic acid/glutamine), which is found only in pathogenic mycobacteria. nih.gov The essential role of MtGS in both nitrogen assimilation and cell wall biosynthesis makes it a significant target for the development of new anti-tuberculosis drugs. mdpi.comnih.gov

Inhibition of MtGS has been demonstrated as a viable therapeutic strategy. For instance, the inhibitor L-methionine-SR-sulfoximine (MSO) has shown efficacy in animal models of tuberculosis, reducing bacterial load and protecting against disease progression. nih.gov Studies have confirmed that the specific glutamine synthetase, GlnA1, is essential for the virulence of M. tuberculosis and its ability to grow within human macrophages. escholarship.org While various compounds have been investigated as inhibitors of this enzyme, detailed research findings specifically documenting the inhibitory activity of this compound against Mycobacterium tuberculosis glutamine synthetase are not extensively detailed in the reviewed scientific literature. The pyridinone scaffold, however, is recognized for a wide range of biological activities, including antimicrobial effects. frontiersin.orgnih.gov

Role in Fragment-Based Drug Design and Scaffold Hopping Approaches

The pyridinone scaffold, the core structure of this compound, is highly valued in contemporary drug discovery, particularly in fragment-based drug design (FBDD) and scaffold hopping strategies. frontiersin.orgnih.gov Pyridinones are considered privileged structures because they can serve as both hydrogen bond donors and acceptors, and their physicochemical properties like polarity and lipophilicity can be readily modified through chemical synthesis. frontiersin.orgnih.gov

In fragment-based drug design, small molecular fragments that bind weakly to a biological target are identified and then optimized to create more potent lead compounds. The pyridinone core is an effective starting point in FBDD due to its versatile binding capabilities and synthetic tractability. frontiersin.orgnih.gov

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. frontiersin.org This technique is used to identify new patented chemical entities, improve compound properties, or avoid metabolic liabilities. frontiersin.org The pyridinone ring has been successfully used as a replacement scaffold in such approaches. For example, in the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), a phenyl ring in a known ligand was replaced with a pyridinone scaffold. This change was guided by the crystal structure of the target enzyme and resulted in improved inhibitory activity, attributed to the pyridinone's ability to act as a strong hydrogen bond acceptor. frontiersin.org

Bioisosteric Replacement and Biomolecular Mimicry Applications

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is exchanged for another with similar physical or chemical properties to enhance the compound's biological or physical attributes without drastically altering the chemical structure. wikipedia.org The pyridinone ring system is a well-established bioisostere for several common chemical groups. frontiersin.orgnih.gov

The pyridinone scaffold is frequently employed as a bioisosteric replacement for:

Amides

Pyridines

Pyranones

Pyrimidines

Pyrazines

Phenol rings frontiersin.orgnih.gov

This versatility stems from the pyridinone's ability to present a similar spatial arrangement of atoms and functional groups, particularly its capacity for hydrogen bonding, which mimics the interactions of the original chemical group with its biological target. frontiersin.orgnih.gov

In the context of biomolecular mimicry, the pyridinone template has proven to be an effective peptidomimetic, meaning it can mimic the structure and function of peptides. nih.gov This is particularly useful in designing inhibitors for enzymes like thrombin, where the pyridinone core can effectively replicate the hydrogen bonding pattern of a peptide backbone, allowing it to fit well within the enzyme's active site. nih.gov The ability to manipulate the scaffold's properties allows for the fine-tuning of receptor binding affinity and selectivity. frontiersin.orgnih.gov

Broader Research Applications and Industrial Relevance

Utilization as Advanced Chemical Building Blocks in Organic Synthesis

The structural features of 5-Chloro-1-methylpyridin-2-one make it a useful scaffold in synthetic organic chemistry. The 2-pyridone core is a privileged structure found in numerous biologically active compounds and natural products. iipseries.orgrsc.orgnih.gov The presence of a chlorine atom provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. acs.org

Synthesis of Complex Heterocyclic Systems

The 2-pyridone moiety is a fundamental component of many complex heterocyclic systems that exhibit significant biological activities. rsc.orgnih.gov These scaffolds are of high interest in medicinal chemistry. nih.gov Synthetic strategies often leverage building blocks like substituted 2-pyridones to construct fused-ring systems and other polyheterocyclic compounds. nih.govdiva-portal.org The development of efficient synthetic methods provides access to a diverse array of 2-pyridone derivatives, which are crucial for drug discovery and various organic synthesis applications. iipseries.org While the broader class of 2-pyridones is widely used, specific examples detailing the conversion of this compound into complex heterocyclic systems are specialized areas of research.

Preparation of Modified Nucleotides and Oligonucleotides

Modified nucleosides and oligonucleotides are essential tools in biochemistry, synthetic biology, and drug discovery. nih.gov The synthesis of these modified molecules often requires specialized chemical building blocks to introduce non-standard bases or sugar modifications. umich.edu These modifications can enhance stability, binding affinity, or introduce new functionalities. nih.gov The process typically involves a multi-step chemical synthesis cycle using phosphoramidite (B1245037) chemistry to assemble the oligonucleotide chain. nih.gov While various heterocyclic compounds are used to create nucleoside analogs, the specific application of this compound in this context is a niche area of synthetic chemistry.

Role as Intermediates in Agrochemical Production

Pyridine (B92270) derivatives are a cornerstone of the agrochemical industry, forming the structural basis for a wide range of herbicides, insecticides, and fungicides. acs.orgsemanticscholar.org The specific substitution pattern on the pyridine ring is critical for determining the biological activity and selectivity of the final product. Chemical intermediates, such as chlorinated pyridines, are essential for the synthesis of these active ingredients. gugupharm.com

Development of Herbicidal Compounds

The discovery of novel herbicides is crucial for modern agriculture to manage weed competition and combat the evolution of resistance. nih.gov Pyridine and pyrimidine (B1678525) derivatives have been extensively studied for their herbicidal properties. thepharmajournal.comnih.gov For instance, certain phenylpyridine compounds act as inhibitors of the enzyme protoporphyrinogen-IX-oxidase, a key target in herbicide development. chimia.ch The synthesis of such active compounds often relies on intermediates like 2-chloropyridines. google.comepo.org The 2-pyridone structure itself is also a scaffold found in compounds with phytotoxic activity, making its derivatives interesting candidates for herbicide research. diva-portal.org

| Herbicide Class | Mechanism of Action | Relevance of Pyridine Intermediates |

| Aryloxyphenoxypropionates | ACCase Inhibition | Synthesis of the pyridyloxy moiety. google.com |

| PPO Inhibitors | Protoporphyrinogen-IX-oxidase Inhibition | Key structural component of active phenylpyridine herbicides. chimia.ch |

| Sulfonylureas | ALS Inhibition | Used in the synthesis of the heterocyclic portion of the molecule. nih.gov |

Synthesis of Pesticide and Insecticide Precursors

Substituted pyridines are critical intermediates in the production of major classes of insecticides, particularly neonicotinoids. chemicalbook.com Compounds such as 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-(chloromethyl)pyridine (B46043) are well-established precursors for the synthesis of active ingredients like imidacloprid (B1192907) and acetamiprid. guidechem.comjustia.com These insecticides target the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. nih.gov The synthesis of novel neonicotinoid analogs and other insecticides often involves the reaction of these pyridine-based intermediates with other chemical moieties to optimize efficacy and safety profiles. mdpi.comnih.govsioc-journal.cn

| Insecticide | Class | Key Pyridine Precursor |

| Imidacloprid | Neonicotinoid | 2-Chloro-5-(chloromethyl)pyridine |

| Acetamiprid | Neonicotinoid | 2-Chloro-5-(chloromethyl)pyridine |

| Thiacloprid | Neonicotinoid | 2-Chloro-5-(chloromethyl)pyridine |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trichloromethyl)pyridine |

Applications in Polymer Chemistry and Material Science

The incorporation of heterocyclic rings, such as pyridine, into polymer backbones or as pendant groups can impart unique properties to materials, including thermal stability, electrochemical activity, and specific binding capabilities. diva-portal.org For example, 2-pyridone derivatives have been explored in the design of materials for organic light-emitting diodes (OLEDs) due to their favorable electronic properties. diva-portal.org The ability of the 2-pyridone unit to participate in hydrogen bonding can also be utilized to create self-assembling supramolecular polymer structures. While the field of polymer chemistry utilizes a wide range of organic molecules, the specific integration of this compound into polymers is a specialized topic.

Crystallographic Studies of this compound Containing Complexes

As of the latest available research, detailed crystallographic studies specifically focusing on complexes containing this compound are not prevalent in publicly accessible scientific literature. While the synthesis and properties of this compound itself are documented, comprehensive structural analyses of its coordination compounds through single-crystal X-ray diffraction appear to be a niche area of investigation.

The broader field of pyridin-2-one derivatives has seen considerable attention in coordination chemistry. These ligands are known to coordinate to metal centers through the exocyclic oxygen and sometimes the nitrogen atom, acting as either monodentate or bridging ligands. The electronic and steric properties of substituents on the pyridinone ring, such as the chloro and methyl groups in the case of this compound, are expected to influence the coordination geometry, stability, and potentially the catalytic or material properties of the resulting metal complexes.

However, without specific crystallographic data for complexes of this compound, any discussion on bond lengths, bond angles, coordination numbers, and crystal packing remains speculative. Future research in this area would be necessary to elucidate the precise three-dimensional structures of these complexes and to understand the specific influence of the 5-chloro and 1-methyl substituents on the coordination behavior of this pyridinone ligand. Such studies would provide valuable insights into the structural chemistry of this class of compounds and could pave the way for their application in various fields, including catalysis and materials science.

Q & A

Q. What are the established synthetic routes for 5-Chloro-1-methylpyridin-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves chlorination and methylation of pyridin-2-one derivatives. A common approach is the reaction of 1-methylpyridin-2-one with chlorinating agents like phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include temperature control (70–100°C), reaction time (4–8 hours), and stoichiometric ratios (1:1.2 substrate-to-POCl₃). Post-reaction, quenching with ice water followed by neutralization with NaHCO₃ ensures safety and product stability. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) yields high-purity product . Optimization Tips :

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to determine endpoint.

- Adjust solvent polarity during purification to enhance crystallinity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects; the chloro group at position 5 deshields adjacent protons, while the methyl group at position 1 shows a singlet near δ 3.2 ppm .

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1650 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 157.5 (M⁺) with fragment ions at m/z 122 (loss of Cl) and 94 (pyridinone ring cleavage).

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. To address this:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm assignments.

- Variable Temperature NMR : Identify tautomers by observing peak splitting at low temperatures.

- X-ray Crystallography : Resolve structural ambiguities by determining the solid-state conformation .

Example Case : A discrepancy in carbonyl IR peaks might indicate residual solvent (e.g., DMF). Use vacuum drying or azeotropic distillation with toluene to eliminate traces.

Q. What strategies enhance the regioselectivity of electrophilic substitution on the pyridinone ring?

- Methodological Answer : The electron-deficient pyridinone ring directs electrophiles to specific positions:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to favor substitution at position 4 (para to carbonyl).

- Sulfonation : SO₃ in H₂SO₄ targets position 3 (meta to chloro group).

- Directed Metalation : Employ LDA (lithium diisopropylamide) at −78°C to deprotonate position 6, enabling subsequent alkylation .

Key Consideration : Steric effects from the methyl group at position 1 may reduce reactivity at adjacent positions; computational modeling (e.g., Fukui indices) predicts reactivity trends.

Q. How do solvent polarity and temperature impact the tautomeric equilibrium of this compound in solution?

- Methodological Answer : The keto-enol tautomerism is solvent-dependent:

- Polar Protic Solvents (e.g., H₂O) : Stabilize the keto form via hydrogen bonding.

- Nonpolar Solvents (e.g., CHCl₃) : Favor the enol tautomer due to reduced solvation.

Experimental Protocol : - Monitor tautomer ratios using UV-Vis spectroscopy (λmax shifts from 270 nm for keto to 290 nm for enol).

- Conduct variable-temperature studies in DMSO-d₆ to observe thermodynamic vs. kinetic control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.